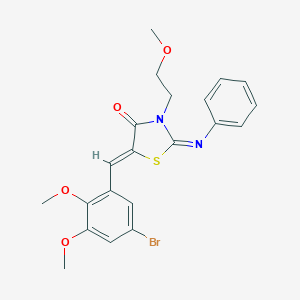
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BMB, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its biological activities through the inhibition of enzymes such as topoisomerase II and β-lactamase. It has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against cancer cells, antiviral activity against herpes simplex virus, and antibacterial activity against Staphylococcus aureus. 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of Alzheimer's disease-associated amyloid fibrils. In animal studies, 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory and analgesic effects.
実験室実験の利点と制限
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, stability, and diverse applications. However, its limitations include its low solubility in water, which can limit its use in biological assays, and its potential toxicity, which requires proper handling and disposal.
将来の方向性
There are several future directions for the research on 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is the development of 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one-based metal complexes and nanomaterials for various applications, including catalysis and drug delivery. Another direction is the investigation of 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one's potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further studies are also needed to understand the mechanism of action of 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one and its potential toxicity in vivo.
合成法
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using different methods, including the condensation reaction between 5-bromo-2,3-dimethoxybenzaldehyde and 3-(2-methoxyethyl)-1,3-thiazolidine-2,4-dione in the presence of an acid catalyst. Another method involves the reaction between 5-bromo-2,3-dimethoxybenzaldehyde and 2-aminobenzophenone in the presence of thiosemicarbazide and acetic acid. The synthesized compound can be purified using column chromatography or recrystallization.
科学的研究の応用
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has shown potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease. In material science, 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of metal complexes and nanomaterials. In catalysis, 5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a ligand for the synthesis of chiral catalysts.
特性
製品名 |
5-(5-Bromo-2,3-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C21H21BrN2O4S |
分子量 |
477.4 g/mol |
IUPAC名 |
(5Z)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O4S/c1-26-10-9-24-20(25)18(29-21(24)23-16-7-5-4-6-8-16)12-14-11-15(22)13-17(27-2)19(14)28-3/h4-8,11-13H,9-10H2,1-3H3/b18-12-,23-21? |
InChIキー |
IVIOYKGOUFJZLR-AQEWOIMGSA-N |
異性体SMILES |
COCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=CC(=CC(=C2OC)OC)Br)SC1=NC3=CC=CC=C3 |
正規SMILES |
COCCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)OC)SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306409.png)
![Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306410.png)
![2-[5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306412.png)
![2-[5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306414.png)
![2-chloro-5-{2,5-dimethyl-3-[(1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B306415.png)
![2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306417.png)
![N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306418.png)
![3-[[4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B306420.png)
![2-[(5Z)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306421.png)
![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306422.png)
![5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306427.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306430.png)
![N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306431.png)
![2-[5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306432.png)